シンランジン

説明

Symlandine is a naturally occurring alkaloid with a wide range of potential applications in the medical and scientific fields. It is a naturally occurring compound that is found in a variety of plants and has been used for centuries to treat a variety of ailments. Symlandine has recently been studied in detail, and its potential applications have been explored in depth. In

科学的研究の応用

薬用植物学

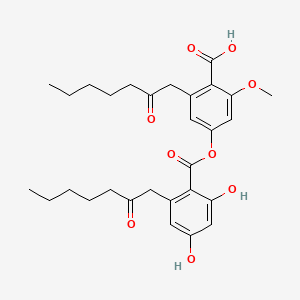

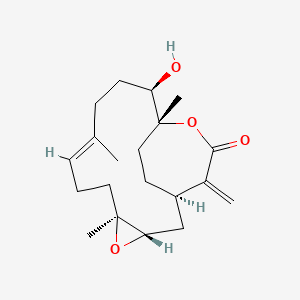

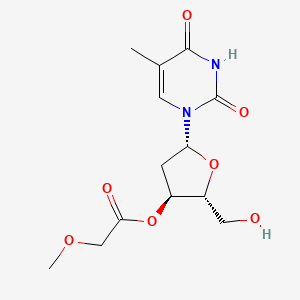

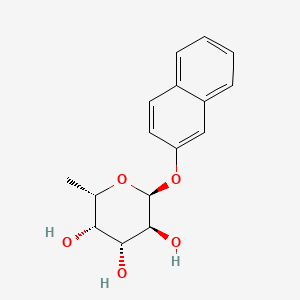

シンランジンは、Symphytum officinaleの根に見られるピロリジジンアルカロイドであり、高度なクロマトグラフィー技術を用いて単離されています 。その構造は、2D NMRを含む分光法によって確認されました。薬用植物学において、シンランジンの同定と単離は、植物の薬効と潜在的な治療用途を理解するために不可欠です。

毒性学

毒性学における研究は、シンランジンなどのピロリジジンアルカロイドの代謝経路を理解することの重要性を強調しています。 研究によると、これらの代謝毒性化は、肝臓洞様閉塞症候群などの状態を引き起こす可能性があります 。これは、シンランジンの用途を慎重に検討し、その使用における安全性プロトコルを開発する必要があることを示しています。

医薬品化学

シンランジンの医薬品化学における役割は、さまざまな病気を治療するために使用される植物であるコンフリーに存在するために重要です。 この化合物の化学的特性と相互作用は、特に肝臓の問題、胃炎、潰瘍、皮膚の問題に対して、安全かつ効果的に薬で使用できる誘導体を開発するために研究されています .

植物薬理学

植物薬理学では、シンランジンは植物源から得られたときのヒトの健康への影響について調べられています。その用途は、腱炎、膝関節の怪我、皮膚の炎症の治療にまで及びます。 ヨーロッパ植物療法協力機構は、シンランジンを含むコンフリー根をこれらの用途に認めています .

分析化学

シンランジンの分析化学には、植物材料中のその検出と定量のための方法を開発することが含まれます。 LC-MS/MSなどの技術が、シンランジンやその他のピロリジジンアルカロイドの存在を評価するために使用されており、ハーブ製品の品質管理と安全性を確保しています .

天然物化学

天然物化学では、シンランジンは広く使用されている薬用植物に存在するため、関心が持たれています。その抽出、構造解明、および合成は、研究の重要な分野です。 これらの研究は、シンランジンの毒性学的リスクを軽減しながら、その治療の可能性を最大限に引き出すことを目的としています .

食品科学

安全性に関する懸念があるため、シンランジンの食品への用途は限定されていますが、食品科学の研究では、天然添加物としての可能性を探っています。 食品の保存、風味付け、栄養価への影響は、現在も調査が進められている分野です .

臨床研究

シンランジンに関する臨床研究には、ヒト被験者におけるその有効性と安全性を調べるものが含まれます。 植物薬理学で言及されている状態に対する治療効果を評価するために、試験が行われており、副作用を最小限に抑え、最適な投与量を決定することに重点が置かれています .

将来の方向性

: Nam-Cheol Kim, Nicholas H. Oberlies, Dolores R. Brine, Robert W. Handy, Mansukh C. Wani, and Monroe E. Wall. “Isolation of Symlandine from the Roots of Common Comfrey (Symphytum officinale) Using Countercurrent Chromatography.” Journal of Natural Products, 2001, 64(2), 251–253. DOI: 10.1021/np0004653

作用機序

Target of Action

Symlandine is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are a group of naturally occurring plant compounds with a wide range of biological activities.

Mode of Action

Like other pyrrolizidine alkaloids, it is believed to interact with its targets in a way that influences the synthesis and release of various neurotransmitters and hormones . This can result in changes in cellular function and physiology .

Biochemical Pathways

Symlandine, as a pyrrolizidine alkaloid, is likely to affect several biochemical pathways. Pyrrolizidine alkaloids are known to be synthesized via the shikimate pathway, which also gives rise to other aromatic amino acids, phenylalanine and tryptophan . These compounds can influence a variety of downstream effects, including the production of various secondary metabolites .

Pharmacokinetics

Pharmacokinetics generally describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Pyrrolizidine alkaloids, including symlandine, are known to produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . This suggests that symlandine may have significant effects at the molecular and cellular level.

Action Environment

The action of symlandine can be influenced by various environmental factors. For instance, the growth conditions and geographical origin of the plant from which symlandine is derived can influence the content of pyrrolizidine alkaloids . This can, in turn, affect the compound’s action, efficacy, and stability.

特性

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPTZQHBOWRTF-QKJMJVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225409 | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74410-74-5 | |

| Record name | Symlandine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Symlandine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074410745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Symlandine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYMLANDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR8P4EW45U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant species is Symlandine primarily found in?

A1: Symlandine is a pyrrolizidine alkaloid found in the roots of the Symphytum species, particularly Symphytum officinale (common comfrey) [] and Symphytum × uplandicum (Russian comfrey) []. It was first isolated from Symphytum tuberosum [].

Q2: How is Symlandine structurally related to other pyrrolizidine alkaloids found in Symphytum species?

A2: Symlandine is a stereoisomer of symphytine, another pyrrolizidine alkaloid found in Symphytum species []. This means they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Additionally, studies have identified several other related pyrrolizidine alkaloids in Symphytum species, including 7-acetyllycopsamine, 7-acetylintermedine, echimidine, intermedine, lasiocarpine, lycopsamine, and symviridine [, ].

Q3: What are the potential health concerns associated with pyrrolizidine alkaloids like Symlandine?

A3: Pyrrolizidine alkaloids, including those found in comfrey species, have been linked to hepatotoxicity and carcinogenicity in both livestock and humans []. While the precise mechanisms of these toxicities are still under investigation, research suggests that active metabolites of these alkaloids may interact with DNA in liver cells, leading to damage, mutations, and potentially cancer development [].

Q4: Are there any specific analytical techniques used to isolate and identify Symlandine?

A4: Symlandine can be effectively isolated from other pyrrolizidine alkaloids in Symphytum officinale using a single-step countercurrent chromatography procedure []. This method allows for the efficient separation of Symlandine from its stereoisomer, symphytine. The structure of Symlandine can be confirmed using various spectroscopic techniques, including 2D NMR methods [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

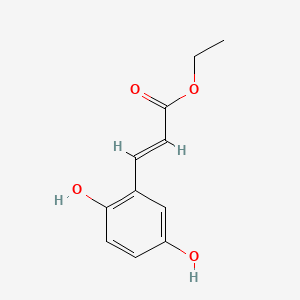

![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)

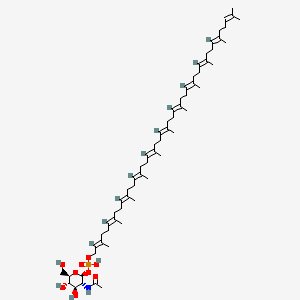

![2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1238302.png)